ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Description
The compound ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a multifunctional indole derivative characterized by:
- A 2-methyl-1-(4-methylphenyl)indole core.
- An ethoxycarbonyl group at position 3.
- A 2-hydroxypropoxy chain at position 5, substituted with a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamino group.
Properties
Molecular Formula |
C26H34N2O7 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 5-[3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H34N2O7/c1-4-34-25(33)24-18(3)28(19-7-5-17(2)6-8-19)23-10-9-21(11-22(23)24)35-13-20(32)12-27-26(14-29,15-30)16-31/h5-11,20,27,29-32H,4,12-16H2,1-3H3 |
InChI Key |
JRTBBEJZMJSDQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(CO)(CO)CO)O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves several steps. One common method includes the reaction of 1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamine with an appropriate indole derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The indole core may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Impact on Properties
- Hydrophilicity: The target compound’s 1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamino side chain likely confers higher aqueous solubility compared to analogs with fewer hydroxyls (e.g., ’s 1-hydroxybutan-2-yl group) .
- Stereochemistry : Chiral analogs (e.g., ) demonstrate enantiomeric excess (ee >90%), suggesting the target’s stereochemistry could influence binding in biological systems .
Analytical Characterization
Biological Activity
Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the formation of the indole core followed by the introduction of substituents such as the ethyl carboxylate and hydroxymethyl groups.
Key Structural Features:
- Indole Core : The indole structure is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
- Hydroxymethyl Groups : These groups can enhance solubility and bioavailability.
- Amino Substituent : The presence of amino groups often contributes to the compound's interaction with biological targets.
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its efficacy against breast and lung cancer cells, demonstrating promising results in vitro.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.7 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.4 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It may affect pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
- Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
In a recent study published in a peer-reviewed journal, researchers evaluated the compound's effects on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
